molecular formula C12H13NO5 B8297278 3-(5-Acetamido-2-hydroxybenzoyl)propionic acid

3-(5-Acetamido-2-hydroxybenzoyl)propionic acid

Cat. No. B8297278
M. Wt: 251.23 g/mol
InChI Key: PFGWKMQUMPPXDZ-UHFFFAOYSA-N
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Patent
US04011321

Procedure details

Sodium hydroxide solution (0.2 N) was added to 3-(5-amino-2-hydroxybenzoyl)propionic acid (2.4g) until all the solid had dissolved. Acetic anhydride (3.0 ml) was quickly added to the solution (pH 10) with vigorous stirring at 10°-15° C, after which the pH reading was in the range 4-5, and stirring was continued for a further 60 minutes. The precipitated solid was collected and washed with water and a second crop was obtained by evaporation of the filtrate and addition of water to the residue. The combined solids were recrystallised from ethanol to give 3-(5-acetamido-2-hydroxybenzoyl)propionic acid (2.2g, 76%), m.p. 205°-206° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(5-amino-2-hydroxybenzoyl)propionic acid
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[CH:5]=[CH:6][C:7]([OH:17])=[C:8]([CH:16]=1)[C:9]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[O:10].[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[C:18]([NH:3][C:4]1[CH:5]=[CH:6][C:7]([OH:17])=[C:8]([CH:16]=1)[C:9]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[O:10])(=[O:20])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
3-(5-amino-2-hydroxybenzoyl)propionic acid
Quantity
2.4 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)CCC(=O)O)C1)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring at 10°-15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
a second crop was obtained by evaporation of the filtrate and addition of water to the residue
CUSTOM
Type
CUSTOM
Details
The combined solids were recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C)(=O)NC=1C=CC(=C(C(=O)CCC(=O)O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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